2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
Overview
Description
2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C20H29N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.20419636 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Docking Analysis
This compound's related variants have been explored for their anticancer activities, emphasizing the synthesis techniques and structural elucidation through spectroscopic methods. A study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential in anticancer applications through in silico modeling, targeting the VEGFr receptor. The compound exhibits a crystalline structure that supports intermolecular hydrogen bonds, contributing to its stability and potential bioactivity (Sharma et al., 2018).
Pharmacological Activities
The compound's framework is integral to the synthesis of derivatives with significant pharmacological profiles. A study on regioselective reactions for synthesizing new Mannich and Schiff bases containing sydnone revealed promising anti-inflammatory and analgesic activities. These derivatives, particularly those carrying piperidine and morpholine residues, show potential as anti-inflammatory and analgesic agents (Nithinchandra et al., 2012).
Antimicrobial Activity
Research into pyrimidine-triazole derivatives synthesized from a morpholin-3-one molecule has demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This indicates the compound's role in the development of new antimicrobial agents, offering a foundation for further investigation into its efficacy and mechanism of action (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition and Molecular Docking
In another facet of research, derivatives of the compound have been assessed for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting moderate to good activities. This suggests the compound's utility in exploring treatments for diseases characterized by enzyme dysregulation. Docking studies provided insights into the binding interactions, offering a path for optimizing these derivatives as enzyme inhibitors (Riaz et al., 2020).
Properties
IUPAC Name |
2-[[4-ethyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c1-4-25-18(13-24-9-11-27-12-10-24)22-23-20(25)28-14-19(26)21-17-8-6-5-7-16(17)15(2)3/h5-8,15H,4,9-14H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUUBFCAXLMJBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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